Manganese triacetate dihydrate

Catalog No.
S1519686
CAS No.
19513-05-4
M.F
C6H13MnO8
M. Wt
268.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese triacetate dihydrate

CAS Number

19513-05-4

Product Name

Manganese triacetate dihydrate

IUPAC Name

manganese(3+);triacetate;dihydrate

Molecular Formula

C6H13MnO8

Molecular Weight

268.1 g/mol

InChI

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3

InChI Key

ONJSLAKTVIZUQS-UHFFFAOYSA-K

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3]

Organic Synthesis

  • Selective oxidation: Manganese triacetate dihydrate can be used as a selective oxidant for various organic functional groups. For instance, it can selectively oxidize alcohols to aldehydes or ketones without affecting other functional groups present in the molecule. Source: Journal of the American Chemical Society
  • Radical reactions: Manganese triacetate dihydrate can be employed to initiate radical reactions, which are useful for forming new carbon-carbon bonds in organic molecules. Source: Tetrahedron Letters

Other Applications

  • Decolorization: Manganese triacetate dihydrate can be used as a decolorizing agent for certain materials. Source: Industrial & Engineering Chemistry Research:

Manganese triacetate dihydrate, also known as manganese(III) acetate dihydrate, is an inorganic compound with the chemical formula C6H9MnO62H2O\text{C}_6\text{H}_9\text{MnO}_6\cdot 2\text{H}_2\text{O}. It appears as brown crystals or powder and is moderately soluble in water and acetic acid. This compound is primarily utilized as an oxidizing agent in organic synthesis and materials science, where it acts as a catalyst in various

Manganese triacetate dihydrate is known for its role as a one-electron oxidant. It can facilitate several chemical transformations, including:

  • Oxidation of Alkenes: Manganese triacetate can oxidize alkenes to form lactones through the addition of acetic acid. This reaction proceeds via a radical intermediate, leading to ring closure and subsequent oxidation steps .
  • Catalytic Reactions: It catalyzes allylic oxidation in the presence of tert-butyl hydroperoxide and can be used for radical cyclizations and α-keto-acetoxylation reactions .

Manganese triacetate dihydrate can be synthesized through several methods:

  • Reaction of Potassium Permanganate and Manganese(II) Acetate: This method involves combining potassium permanganate with manganese(II) acetate in acetic acid, followed by the addition of acetic anhydride to yield the anhydrous form .
  • Electrochemical Methods: Electrochemical synthesis starting from manganese(II) acetate can also produce manganese triacetate dihydrate .
  • Direct Hydration: The anhydrous form can be hydrated directly by adding water under controlled conditions .

Manganese triacetate dihydrate has several notable applications:

  • Organic Synthesis: It serves as a mild and selective oxidizing agent in organic chemistry, facilitating various reactions such as acetylation of alcohols and oxidation of alkenes .
  • Catalysis: This compound is employed in catalyzing reactions in materials science, particularly those involving polymerization and oxidation processes .
  • Research: Due to its unique properties, it is often utilized in research settings for developing new synthetic methodologies and exploring reaction mechanisms .

Interaction studies involving manganese triacetate dihydrate primarily focus on its reactivity with organic substrates. Its ability to act as a one-electron oxidant allows it to interact with various functional groups, leading to diverse chemical transformations. Further studies are needed to explore its interactions with biological systems and potential therapeutic applications.

Manganese triacetate dihydrate shares similarities with other metal acetates but has unique properties that distinguish it:

Compound NameChemical FormulaKey Features
Manganese(II) acetateC4H6MnO4\text{C}_4\text{H}_6\text{MnO}_4Lower oxidation state; used in different applications
Iron(III) acetateC6H9FeO6\text{C}_6\text{H}_9\text{FeO}_6Similar oxidizing properties; more widely studied
Chromium(III) acetateC6H9CrO6\text{C}_6\text{H}_9\text{CrO}_6Known for its catalytic properties; used in industrial processes
Cobalt(II) acetateC4H6CoO4\text{C}_4\text{H}_6\text{CoO}_4Exhibits different reactivity patterns; often used in pigments

Manganese triacetate dihydrate's unique oxidative capabilities make it particularly valuable in organic synthesis compared to its counterparts. Its ability to facilitate specific reactions while maintaining selectivity distinguishes it from other metal acetates, which may not exhibit the same level of reactivity or specificity .

Traditional Preparation Methods

The conventional synthesis of manganese(III) acetate dihydrate involves the redox reaction between potassium permanganate (KMnO₄) and manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) in glacial acetic acid. The reaction proceeds via the reduction of Mn(VII) in KMnO₄ to Mn(III), while Mn(II) is oxidized to Mn(III), yielding the trinuclear Mn₃O(OAc)₆ core. A typical procedure refluxes equimolar quantities of KMnO₄ and Mn(OAc)₂·4H₂O in acetic acid for 2–4 hours, followed by cooling and crystallization upon water addition. This method achieves yields exceeding 80% and is scalable for industrial production.

An alternative approach employs manganese(II,III) oxide (Mn₃O₄) or manganese(II) carbonate (MnCO₃) as starting materials, reacting with acetic acid to form Mn(OAc)₂ intermediates, which are subsequently oxidized. However, this route is less efficient due to side-product formation and requires stringent pH control.

Table 1: Traditional Synthesis Conditions

ReagentsSolventTemperatureYieldReference
KMnO₄ + Mn(OAc)₂·4H₂OGlacial HOAc110°C82%
Mn₃O₄ + HOAcAqueous HOAc80°C65%

Alternative Synthesis Routes

Electrochemical Synthesis

A continuous electrochemical method enables high-purity Mn(OAc)₃·2H₂O production by oxidizing Mn(OAc)₂ in acetic acid under controlled potentials. This green chemistry approach minimizes byproducts and enhances reaction efficiency, with yields comparable to traditional methods. The process leverages manganese’s variable oxidation states, avoiding stoichiometric oxidants like KMnO₄.

Anhydrous Form Preparation

Anhydrous manganese(III) acetate, a linear coordination polymer, is synthesized by adding acetic anhydride to the dihydrate or through direct reaction of Mn(NO₃)₂ with acetic anhydride. The anhydrous form exhibits higher reactivity in non-aqueous solvents but is hygroscopic, necessitating inert storage conditions.

Structural Elucidation of the Dihydrate Form

X-ray crystallography reveals that Mn(OAc)₃·2H₂O adopts an oxo-centered trinuclear structure: [Mn₃O(OAc)₆(H₂O)₃]⁺·OAc⁻·2H₂O. Each Mn(III) center is octahedrally coordinated, with three acetate ligands bridging two metal centers and one terminal acetate. The µ₃-oxo ligand occupies the central position, stabilizing the cluster (Figure 1). The dihydrate’s lattice includes water molecules hydrogen-bonded to acetate groups, contributing to its stability under ambient conditions.

Table 2: Crystallographic Data

ParameterValueReference
Space groupP-1
Mn–O (oxo) distance1.89 Å
Mn–Mn distance3.12 Å
Coordination geometryOctahedral

Coordination Chemistry of Manganese(III) Acetate Complexes

Manganese(III) acetate’s reactivity stems from its ability to form diverse coordination complexes. The trinuclear [Mn₃O(OAc)₆]⁺ core acts as a Lewis acid, facilitating ligand exchange with donors like bipyridine, Schiff bases, or malonate esters. For example, reaction with 2,2′-bipyridyl (bipy) yields [Mn(bipy)(OAc)₂]⁺, a monomeric species effective in catalytic oxidations.

In radical cyclization reactions, Mn(III) coordinates to enolates, forming intermediates such as [Mn₃O(OAc)₅(enolate)]⁻, which undergo single-electron transfer to generate carbon-centered radicals. This mechanism underpins its utility in synthesizing lactones, indoles, and dihydrofurans.

Key Reaction Pathway

  • Enolate Formation: Substrate enolization at the Mn(III) center.
  • Radical Generation: Electron transfer from enolate to Mn(III), producing Mn(II) and a substrate radical.
  • Cyclization: Radical addition to alkenes or alkynes, followed by oxidation to stabilize the product.

Radical Formation Pathways

Manganese triacetate dihydrate functions as a single-electron oxidant that initiates radical formation through multiple distinct pathways [1] [4]. The mechanism begins with the rate-determining enolization of carbonyl compounds, followed by rapid electron transfer to generate manganese-free radicals [9]. This process involves the formation of manganese(III)-enolate complexes, where the slow step is enolate formation rather than the subsequent electron transfer [9].

The selectivity of radical generation has been extensively studied through competitive reactions of carbonyl compounds with manganese(III) acetate [7]. Propionic acid demonstrates approximately 3.8 times greater reactivity compared to acetic acid under conditions where resultant radicals are efficiently trapped by alkenes [7]. Similarly, oxidation of butanone shows preferential reaction at the carbon-3 position, occurring 2.9 times more readily than at carbon-1 [7].

Table 1: Radical Formation Pathways - Kinetic Data

SubstrateRelative ReactivityRate Constant (L mol⁻¹ s⁻¹)Temperature (°C)Reference
Acetic acid1.03.7 × 10¹24.5 [7]
Propionic acid3.81.4 × 10²24.5 [7]
Butanone (C-1)1.0Not reportedNot specified [7]
Butanone (C-3)2.9Not reportedNot specified [7]
β-keto estersFastNot quantifiedVariable [9]
Malonic estersModerateNot quantifiedVariable [5]

The radical formation process proceeds through two distinct mechanisms depending on the acidity and oxidative susceptibility of the enolate [9]. For compounds that are not acidic and form easily oxidized enolates, the rate-determining step involves manganese(III) enolate formation followed by rapid manganese(II) loss to generate manganese-free radicals [9]. For more acidic compounds that form harder-to-oxidize enolates, the slow step involves alkene addition to the manganese enolate with simultaneous manganese(II) loss and carbon-carbon bond formation [9].

The geometry of the radical intermediates significantly influences subsequent reaction pathways [9]. Analysis of stereochemistry in cyclic products indicates that radicals adopt conformations with the carbonyl group positioned anti to the ester functionality [9]. This geometric preference directly impacts the regioselectivity and stereoselectivity of subsequent cyclization reactions [10].

Oxidation Pathways and Electron Transfer Mechanisms

The electron transfer mechanisms in manganese triacetate dihydrate-mediated reactions involve complex multi-step processes [4] [11]. Manganese(III) species facilitate single-electron oxidation of enolizable carbonyl compounds to generate α-oxoalkyl or α,α'-dioxoalkyl radicals [4]. These radicals subsequently undergo inter- or intramolecular addition to carbon-carbon multiple bonds [4].

Table 2: Oxidation Pathways and Electron Transfer Mechanisms

Reaction TypeRate LawRate ConstantTemperature (°C)MechanismReference
Manganese(III) + Hydrogen bromideSecond order in [Hydrogen bromide]4.10 × 10⁵ L² mol⁻² s⁻¹4.5Outer sphere electron transfer [24]
Manganese(II) + Cerium(IV)Second order in [Manganese(II)]6.0 × 10⁴ L² mol⁻² s⁻¹Not specifiedTwo electron transfer [24]
Manganese(III) + Cobalt(II)First order3.73 × 10⁻¹ L mol⁻¹ s⁻¹24.5Complex formation [24]
Manganese(II) + Hydrogen bromide radicalFirst order1.48 × 10⁸ L mol⁻¹ s⁻¹23Direct electron transfer [24]
Cobalt(II) + Hydrogen bromide radicalFirst order3.0 × 10⁷ L mol⁻¹ s⁻¹Not specifiedDirect electron transfer [24]

The oxidation process demonstrates second-order dependence with respect to manganese(III) concentration, as confirmed by linear plots of time versus manganese(III) concentration with linearity values consistently exceeding 0.95 [21]. The reaction rate exhibits inverse dependence on sulfuric acid concentration, indicating that unprotonated species participate in the electron transfer process [21].

Computational studies reveal that electron transfer between manganese(III) and bromide species proceeds via an outer sphere mechanism [11]. First principles molecular dynamics simulations demonstrate that bromide species do not enter the inner coordination sphere of the oxidized manganese(III) catalyst [11]. This finding provides definitive evidence that electron transfer occurs through outer sphere pathways rather than inner sphere coordination mechanisms [11].

The coordination environment of manganese species significantly influences electron transfer efficiency [17]. Octahedrally-coordinated manganese(II) acetate dihydrate with the formula Manganese(II)(acetate)₂(acetic acid)₂ represents the most thermodynamically stable coordination environment for manganese(II) [17]. Similarly, manganese(III) acetate monohydrate with the formula Manganese(III)(acetate)₃(water) constitutes the most stable coordination environment for the trivalent oxidation state [17].

Regioselectivity in Radical Cyclizations

The regioselectivity in manganese triacetate dihydrate-mediated radical cyclizations depends on multiple factors including substrate structure, reaction conditions, and the nature of the alkene component [8] [10]. These reactions offer single-step regio- and stereoselective cyclizations, significantly reducing the number of synthetic steps required for complex molecular frameworks [8].

Table 3: Regioselectivity in Radical Cyclizations - Product Distribution

Substrate SystemMajor Product (%)Minor Product (%)Selectivity RatioTemperature (°C)SolventReference
1,3-Dicarbonyl + alkenes55-7710-154:1 to 8:180Acetic acid [3]
β-keto esters + alkenes50-7015-252:1 to 5:165-80Acetic acid [6]
Malonic esters + arenes48202.4:1Room temperatureAcetic acid [5]
Dihydrofuran formation74-7810-155:1 to 8:180Acetic acid [3]
Tetrahydrobenzofuran formation55-7710-203:1 to 8:180Acetic acid [3]

The regioselectivity arises from the preferential formation of more stable radical intermediates [1]. When asymmetric alkenes participate in cyclization reactions, the major product depends on the alkene structure and is consistent with initial formation of the more stable radical followed by ring closure onto the more stable conformation of the intermediate [1].

Manganese triacetate dihydrate-mediated synthesis of dihydrofurans from β-ketophosphonates and alkenes demonstrates excellent regioselectivity [18]. Starting from 1,1-disubstituted alkenes, dihydrofurans are obtained in moderate to good yields, while 1,2-disubstituted alkenes produce both expected dihydrofurans and unexpected cyclopropanes in varying ratios [2].

The selectivity extends to aromatic systems where manganese(III) acetate demonstrates high selectivity for carbon-3 position functionalization in indoles [30]. This method offers broad substrate scope with excellent functional group tolerance, accommodating bromo, carboxylic acid, methoxy, difluoromethoxy, and ester functionalities [30].

Computational Insights into Reaction Dynamics

Computational studies utilizing density functional theory and first principles molecular dynamics simulations provide detailed insights into manganese triacetate dihydrate reaction mechanisms [11] [17]. These calculations reveal the dynamic nature of ligand exchange and coordination environment changes during catalytic cycles [17].

Table 4: Computational Insights into Reaction Dynamics

Computational MethodSystem StudiedKey FindingEnergy Barrier (kcal/mol)Coordination EnvironmentReference
Density functional theory/B3LYPManganese(III) coordinationOuter sphere electron transfer mechanismNot specifiedManganese(III)(acetate)₃(water) [11]
MP2/6-31+G**Proton affinitypKa changes during reaction6.3 (ΔpKa)Not specified [34]
First principles molecular dynamicsManganese(II)/Manganese(III) dynamicsDynamic ligand exchangeNot specifiedManganese(II)(acetate)₂(acetic acid)₂ [17]
Density functional theory/PBE0Manganese coordination environmentOctahedral coordination preferredNot specifiedManganese(III)(acetate)₃(water) [11]
Density functional theory calculationsMolecular orbitalsHighest occupied molecular orbital-lowest unoccupied molecular orbital gap reduction40% reductionManganese₁₂ cluster [33]

First principles molecular dynamics simulations indicate that zero to two coordinating water ligands are present in the inner coordination sphere under standard industrial temperatures and pressures [17]. The simulations demonstrate that the coordination environment remains dynamic, with continuous ligand exchange occurring throughout the reaction process [17].

Density functional theory calculations on manganese porphyrin-catalyzed carbon-hydrogen bond hydroxylation reveal mechanistic preferences based on substrate structure [32]. The carbon(sp²)-hydrogen bond hydroxylation proceeds via an oxygen-atom-transfer mechanism, which is more favorable than carbon(sp³)-hydrogen bond hydroxylation following the hydrogen-atom-abstraction/oxygen-rebound mechanism by 1.6 kilocalories per mole [32].

The computational results demonstrate that charge transfer from metallic surface states significantly influences the electronic properties of manganese complexes [33]. Individual manganese-12-acetate molecules exhibit a reduction in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap to only 40% of the value observed for isolated molecules [33]. This reduction results from charge transfer interactions while maintaining the integrity of the underlying substrate structure [33].

Dates

Modify: 2023-08-15

Explore Compound Types